2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid
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Overview
Description
2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a phenyl groupThe presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as the use of water as a solvent and biopolymer-based solid acid catalysts, are also employed to minimize environmental impact and improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidinone.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidinones, and various substituted derivatives, each with unique pharmacological properties .
Scientific Research Applications
2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory activities.
Medicine: It is investigated for its potential use in treating cancer, neurodegenerative diseases, and infections.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: These compounds share the thiazolidine ring but differ in their substituents, leading to varied biological activities.
Uniqueness
2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which enhances its pharmacological properties and makes it a versatile scaffold for drug design .
Properties
IUPAC Name |
2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-7-4-2-3-6(9(7)13)10-12-5-8(17-10)11(14)15/h2-4,8,10,12-13H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGSVBVRMVVMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2NCC(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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